molecular formula C14H21N3 B8427062 1-(1-Methyl-4-piperidyl)-indoline-6-ylamine

1-(1-Methyl-4-piperidyl)-indoline-6-ylamine

Cat. No.: B8427062
M. Wt: 231.34 g/mol
InChI Key: QBQGXVYNNHYGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methyl-4-piperidyl)-indoline-6-ylamine is an organic compound with a complex structure that includes both piperidine and indoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-4-piperidyl)-indoline-6-ylamine typically involves multi-step organic reactions. One common route starts with the preparation of 1-methyl-4-piperidone, which is then reacted with indoline derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-4-piperidyl)-indoline-6-ylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-(1-Methyl-4-piperidyl)-indoline-6-ylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-4-piperidyl)-indoline-6-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-4-piperidinyl)piperazine: Shares a similar piperidine structure but differs in its overall molecular framework.

    1-Methyl-4-piperidone: A precursor in the synthesis of 1-(1-Methyl-4-piperidyl)-indoline-6-ylamine.

    Indoline derivatives: Compounds with similar indoline structures but different substituents.

Uniqueness

This compound is unique due to its combined piperidine and indoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

1-(1-methylpiperidin-4-yl)-2,3-dihydroindol-6-amine

InChI

InChI=1S/C14H21N3/c1-16-7-5-13(6-8-16)17-9-4-11-2-3-12(15)10-14(11)17/h2-3,10,13H,4-9,15H2,1H3

InChI Key

QBQGXVYNNHYGHA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2CCC3=C2C=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(1-Methyl(4-piperidyl))-6-nitroindoline (3 g, Step A) was dissolved in 100 mL MeOH, and the mixture was bubbled with N2 for 10 min. 10% Pd/C (200 mg) was added and the mixture was stirred under H2 overnight. The mixture was filtered through Celite® and concentrated in vacuo to afford a light yellow oil. MS: 232 (M+1). Calc'd. for C14H21N3—231.34.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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